Cas no 858498-82-5 (2,4-dibromobenzene-1-sulfonamide)

2,4-dibromobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-dibromo-benzenesulfonic acid amide
- 2,4-dibromobenzene-1-sulfonamide
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- MDL: MFCD09800663
- Inchi: InChI=1S/C6H5Br2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
- InChI Key: MUFCRRXQXOUBEC-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Br)Br)S(=O)(=O)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
2,4-dibromobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013023706-1g |
2,4-Dibromobenzenesulfonamide |
858498-82-5 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Enamine | EN300-271972-0.1g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 95.0% | 0.1g |
$396.0 | 2025-03-20 | |
Alichem | A013023706-500mg |
2,4-Dibromobenzenesulfonamide |
858498-82-5 | 97% | 500mg |
$831.30 | 2023-08-31 | |
Enamine | EN300-271972-5.0g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 95.0% | 5.0g |
$3313.0 | 2025-03-20 | |
Enamine | EN300-271972-0.5g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 95.0% | 0.5g |
$891.0 | 2025-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD486317-5g |
2,4-Dibromobenzenesulfonamide |
858498-82-5 | 97% | 5g |
¥4361.0 | 2024-04-18 | |
Enamine | EN300-271972-5g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 5g |
$3313.0 | 2023-09-10 | ||
Enamine | EN300-271972-0.05g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 95.0% | 0.05g |
$266.0 | 2025-03-20 | |
Enamine | EN300-271972-10.0g |
2,4-dibromobenzene-1-sulfonamide |
858498-82-5 | 95.0% | 10.0g |
$4914.0 | 2025-03-20 | |
Alichem | A013023706-250mg |
2,4-Dibromobenzenesulfonamide |
858498-82-5 | 97% | 250mg |
$470.40 | 2023-08-31 |
2,4-dibromobenzene-1-sulfonamide Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 2,4-dibromobenzene-1-sulfonamide
Introduction to 2,4-dibromobenzene-1-sulfonamide (CAS No. 858498-82-5)
2,4-dibromobenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 858498-82-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, featuring a brominated aromatic ring system coupled with a sulfonamide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules and advanced materials.
The structural configuration of 2,4-dibromobenzene-1-sulfonamide consists of a benzene core substituted with two bromine atoms at the 2- and 4-positions, further functionalized with a sulfonamide group at the 1-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 2,4-dibromobenzene-1-sulfonamide has been explored as a key intermediate in the development of novel therapeutic agents. Its sulfonamide moiety is particularly noteworthy, as sulfonamides are widely recognized for their biological activity across multiple therapeutic domains, including antimicrobial, anti-inflammatory, and anticancer applications. The brominated aromatic ring system provides additional handles for further derivatization, enabling the design of structurally diverse analogs with tailored pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 2,4-dibromobenzene-1-sulfonamide is its role in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed processes. For instance, researchers have leveraged this compound to develop inhibitors of bacterial enzymes involved in metabolic pathways crucial for survival. The sulfonamide group acts as a hydrogen bond acceptor, facilitating interactions with specific amino acid residues in the enzyme active site, while the bromine atoms serve as anchors for further structural optimization through computational modeling and experimental screening.
Moreover, the compound has found utility in materials science applications, particularly in the design of organic semiconductors and conductive polymers. The electron-withdrawing nature of the sulfonamide group and the electron-deficient aromatic system created by bromination enhance charge transport properties, making 2,4-dibromobenzene-1-sulfonamide a promising candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated its incorporation into π-conjugated systems, where it functions as an effective dopant or ligand to modulate electronic properties.
The synthesis of 2,4-dibromobenzene-1-sulfonamide typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes bromination of benzenesulfonamide followed by selective halogenation to introduce the second bromine atom at the para position relative to the sulfonamide group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to improve yield and scalability while maintaining high purity standards.
In terms of biological evaluation, 2,4-dibromobenzene-1-sulfonamide has been investigated for its potential antimicrobial activity against resistant bacterial strains. Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on bacterial enzymes such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in pathogens. The combination of bromine substitution and sulfonamide functionality creates a scaffold that can interact with biological targets through multiple non-covalent interactions.
The development of novel drug candidates often relies on high-throughput screening (HTS) platforms to identify lead compounds with desired biological activity. 2,4-dibromobenzene-1-sulfonamide has been utilized in HTS campaigns targeting protein kinases and other enzymes implicated in cancer progression. Its structural features allow for rapid diversification via palladium-catalyzed reactions or nucleophilic aromatic substitutions, enabling medicinal chemists to explore large chemical space efficiently.
From a computational chemistry perspective, 2,4-dibromobenzene-1-sulfonamide serves as an excellent model system for studying molecular interactions at an atomic level. Molecular dynamics simulations and quantum mechanical calculations have been performed to elucidate how this compound binds to biological targets such as enzymes and receptors. These studies provide critical insights into structure-activity relationships (SAR), guiding rational drug design efforts aimed at optimizing potency and selectivity.
The environmental impact of using 2,4-dibromobenzene-1-sulfonamide in synthetic protocols is also a consideration in modern research practices. Efforts have been made to develop greener synthetic routes that minimize waste generation and hazardous byproducts. For example, solvent-free reactions or catalytic methods employing recyclable ligands have been explored to enhance sustainability without compromising yield or purity.
Future directions involving 2,4-dibromobenzene-1-sulfonamide may include its application in drug discovery for emerging infectious diseases or its integration into next-generation materials with enhanced performance characteristics. As research progresses,this compound will continue to be a cornerstone in both academic investigations and industrial applications,driving innovation across multiple scientific disciplines.
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